molecular formula C11H11F2NO B12236553 2-cyclopropyl-N-(2,3-difluorophenyl)acetamide

2-cyclopropyl-N-(2,3-difluorophenyl)acetamide

Cat. No.: B12236553
M. Wt: 211.21 g/mol
InChI Key: YVKNBPJCZRKDIV-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(2,3-difluorophenyl)acetamide is an organic compound that features a cyclopropyl group and a difluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(2,3-difluorophenyl)acetamide typically involves the reaction of 2,3-difluoroaniline with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(2,3-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-cyclopropyl-N-(2,3-difluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(2,3-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorophenyl)-3,5-dioxo-1-piperazine-N-(2,6-difluorophenyl)acetamide
  • N-(2,6-dimethylphenyl)-3,5-dioxo-1-piperazine-N-(2,6-dimethylphenyl)acetamide

Uniqueness

2-cyclopropyl-N-(2,3-difluorophenyl)acetamide is unique due to the presence of both a cyclopropyl group and a difluorophenyl group, which can impart distinct chemical and biological properties. The cyclopropyl group can enhance the compound’s stability and rigidity, while the difluorophenyl group can influence its electronic properties and reactivity.

Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

2-cyclopropyl-N-(2,3-difluorophenyl)acetamide

InChI

InChI=1S/C11H11F2NO/c12-8-2-1-3-9(11(8)13)14-10(15)6-7-4-5-7/h1-3,7H,4-6H2,(H,14,15)

InChI Key

YVKNBPJCZRKDIV-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)NC2=C(C(=CC=C2)F)F

Origin of Product

United States

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